molecular formula C14H9Cl2N3O3 B15017293 N'-(2,4-dichlorobenzylidene)-4-nitrobenzohydrazide

N'-(2,4-dichlorobenzylidene)-4-nitrobenzohydrazide

Cat. No.: B15017293
M. Wt: 338.1 g/mol
InChI Key: QHVFCLSKZSLMHR-CAOOACKPSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-nitrobenzohydrazide moiety, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter cellular pathways. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both dichlorophenyl and nitrobenzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dichlorophenyl group enhances its stability and reactivity, while the nitro group contributes to its bioactivity .

Properties

Molecular Formula

C14H9Cl2N3O3

Molecular Weight

338.1 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H9Cl2N3O3/c15-11-4-1-10(13(16)7-11)8-17-18-14(20)9-2-5-12(6-3-9)19(21)22/h1-8H,(H,18,20)/b17-8+

InChI Key

QHVFCLSKZSLMHR-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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